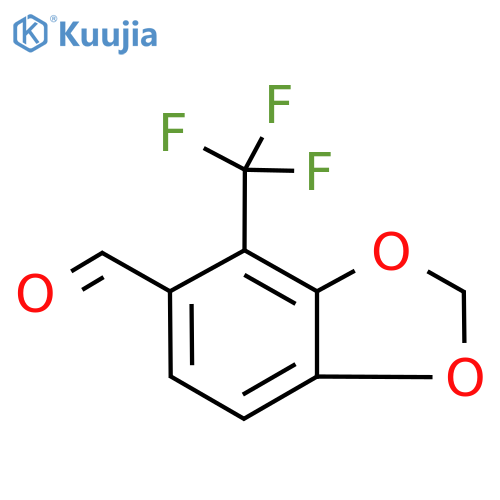Cas no 1468946-11-3 (4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde)

1468946-11-3 structure
商品名:4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde
CAS番号:1468946-11-3
MF:C9H5F3O3
メガワット:218.1294
CID:4770026
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde
- 4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde
-
- インチ: 1S/C9H5F3O3/c10-9(11,12)7-5(3-13)1-2-6-8(7)15-4-14-6/h1-3H,4H2
- InChIKey: HWMNGFDBZCFPJW-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C([H])=O)C([H])=C([H])C2=C1OC([H])([H])O2)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 254
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325672-500mg |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95%+ | 500mg |
$827 | 2022-06-12 | |
| Chemenu | CM325672-1g |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95%+ | 1g |
$1033 | 2022-06-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5195-250MG |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95% | 250MG |
¥ 2,772.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5195-5 G |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95% | 5g |
¥ 20,770.00 | 2022-10-13 | |
| Chemenu | CM325672-5g |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95%+ | 5g |
$2619 | 2021-08-18 | |
| Chemenu | CM325672-100mg |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95%+ | 100mg |
$420 | 2021-08-18 | |
| Chemenu | CM325672-5g |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95%+ | 5g |
$2580 | 2022-06-12 | |
| Alichem | A159002001-5g |
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde |
1468946-11-3 | 97% | 5g |
3,010.98 USD | 2021-06-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5195-250 MG |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95% | 250MG |
¥ 2,772.00 | 2022-10-13 | |
| Chemenu | CM325672-250mg |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde |
1468946-11-3 | 95%+ | 250mg |
$620 | 2022-06-12 |
4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
1468946-11-3 (4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde) 関連製品
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1468946-11-3)4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde

清らかである:99%
はかる:1g
価格 ($):922.0